5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12-5-7-14(8-6-12)19-21-20(28-23-19)18-13(2)25(24-22-18)16-11-15(26-3)9-10-17(16)27-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFPJIYPZXOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a novel hybrid molecule that combines the pharmacological properties of triazoles and oxadiazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, similar triazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, demonstrating a potency significantly higher than traditional chemotherapy agents .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Compound 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB signaling |
| Compound 3 | A549 | 7.72 | Induces ROS production leading to apoptosis |
These compounds often induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of key apoptotic pathways.
The mechanism by which these compounds exert their biological effects typically involves interaction with specific molecular targets within cancer cells. For example, the triazole moiety can enhance binding to proteins involved in cell proliferation and survival pathways. The oxadiazole component may also contribute to the overall activity by altering membrane permeability or influencing metabolic pathways .
Study 1: Triazole Derivatives in Cancer Therapy
A study evaluated a series of triazole derivatives for their anticancer effects on various cell lines. The lead compound demonstrated significant inhibition of cell proliferation across multiple cancer types, including breast and colon cancers. The study found that treatment with the compound led to increased levels of apoptosis markers and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of triazole-based compounds for cancer cells versus normal cells. The results indicated that certain derivatives exhibited preferential toxicity towards cancer cells while sparing normal cell lines, suggesting a favorable therapeutic index for further development .
Scientific Research Applications
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to the one in focus can induce apoptosis in cancer cells. For instance, derivatives of 1,3,4-oxadiazoles have been tested against glioblastoma cell lines, demonstrating cytotoxic effects that suggest potential as anticancer agents .
Antimicrobial Properties
Compounds containing oxadiazole rings have been evaluated for their antimicrobial activities. The synthesis of various oxadiazole derivatives has resulted in promising candidates with effective antibacterial and antifungal properties . The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy.
Anti-Diabetic Potential
Recent studies have explored the anti-diabetic effects of oxadiazole derivatives in model organisms such as Drosophila melanogaster. These studies showed a significant reduction in glucose levels among treated subjects, suggesting that the compound may play a role in managing diabetes .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole and oxadiazole derivatives have been documented in several studies. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions including cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Efficacy
A study published in PMC evaluated a series of oxadiazole derivatives against various cancer cell lines. The results demonstrated that compounds with similar structural motifs to the target compound exhibited significant cytotoxicity against glioblastoma cells through mechanisms involving DNA damage and apoptosis induction .
Case Study 2: Anti-Diabetic Activity
In another investigation focusing on anti-diabetic activity, researchers synthesized several oxadiazole derivatives and tested their efficacy in Drosophila models. Compounds were shown to significantly lower blood glucose levels compared to controls, indicating their potential for diabetes management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Contains a thiazole ring and a dihydropyrazole-triazole system.
- Substituents : Chlorophenyl and fluorophenyl groups enhance lipophilicity and electronic effects.
- Activity : Demonstrates antimicrobial activity, attributed to halogenated aryl groups enhancing target binding .
- Crystallography : Triclinic (P̄1 symmetry) with planar molecular conformation except for one fluorophenyl group perpendicular to the plane .
5-(5-Methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole (Compound from ) Structure: Shares the 1,2,4-oxadiazole-triazole core but includes an oxazole substituent. Synthesis: Likely synthesized via cycloaddition methods similar to those in , though specific yields are unreported .
Target Compound
- Key Differences : The 2,5-dimethoxyphenyl group introduces methoxy substituents, which are electron-donating and may improve solubility compared to halogenated analogs. The 4-methylphenyl group balances hydrophobicity .
Q & A
Q. What are the standard synthetic routes for preparing triazole-oxadiazole hybrid compounds like this target molecule?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Triazole Formation : React substituted hydrazines with nitriles or aldehydes under acidic conditions to form the 1,2,3-triazole core. For example, 4-amino-triazole intermediates are generated by refluxing with substituted benzaldehydes in ethanol with glacial acetic acid . (ii) Oxadiazole Cyclization : React triazole-carboxylic acid derivatives with hydroxylamine or thiosemicarbazides under dehydrating agents (e.g., POCl₃) to form the 1,2,4-oxadiazole ring. Phosphorus oxychloride is commonly used at 120°C for cyclization . (iii) Purification : Recrystallize the product from ethanol or ethanol/water mixtures to achieve high purity (>95% by NMR and elemental analysis) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, triazole C-H bending at ~3100 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl), methyl groups (δ 2.3–2.5 ppm), and triazole/oxadiazole carbons .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?
- Methodological Answer : Use SHELXL for refinement: (i) Apply ISOR and DELU constraints to model anisotropic displacement parameters for disordered atoms. (ii) Employ the PART command to split disordered solvent molecules into partial occupancy sites. (iii) Validate hydrogen bonding (e.g., N–H⋯N interactions in oxadiazole) using WinGX/ORTEP for visualization . Example: For the title compound, hydrogen-bonded networks (N–H⋯N, d ≈ 2.8 Å) stabilize the crystal lattice, as seen in similar oxadiazole derivatives .
Q. How do substituents on the triazole and oxadiazole rings influence biological activity, and how can contradictory SAR data be interpreted?
- Methodological Answer : (i) Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., 2,5-dimethoxy on triazole): Enhance antimicrobial activity by increasing lipophilicity and membrane permeability .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl on oxadiazole) may reduce binding affinity to target enzymes due to steric hindrance .
(ii) Resolving Contradictions : - Compare IC₅₀ values across assays (e.g., antifungal vs. antitumor). For instance, a compound may show high antitumor activity (IC₅₀ = 12 µM) but weak antimicrobial effects due to differential target specificity .
Q. What advanced analytical methods are suitable for probing the compound’s acidic properties in non-aqueous solvents?
- Methodological Answer : Perform potentiometric titrations with tetrabutylammonium hydroxide (TBAH): (i) Dissolve the compound in tert-butyl alcohol or DMF to minimize solvent interference. (ii) Use a combined pH electrode calibrated to the non-aqueous system. (iii) Calculate pKa values from half-neutralization potentials (HNP) using the mV vs. TBAH volume plot. Example: For triazole-oxadiazole hybrids, pKa values typically range 8.5–10.5 in isopropyl alcohol, correlating with electron-withdrawing substituents .
Experimental Design & Troubleshooting
Q. How to optimize reaction yields when synthesizing the triazole-oxadiazole core?
- Methodological Answer : (i) Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr) for “click” triazole formation, which can improve yields from ~60% to >85% . (ii) Solvent Selection : Use DMF for oxadiazole cyclization to reduce side reactions (e.g., hydrolysis) compared to ethanol . (iii) Real-Time Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction times .
Q. What strategies mitigate crystal twinning during X-ray diffraction studies?
- Methodological Answer : (i) Crystal Growth : Slow evaporation from dichloromethane/hexane (1:3) at 4°C produces single crystals with reduced twinning. (ii) Data Collection : Use a small beam size (50 µm) and multi-axis φ/ω scans to isolate individual domains. (iii) Refinement : Apply the TWIN command in SHELXL with a BASF parameter to model twinned fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
